Doxapram Hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula
Doxapram hydrochloride monohydrate is systematically named 1-ethyl-4-[2-(morpholin-4-ium-4-ylethyl)-3,3-diphenylpyrrolidin-2-one chloride hydrate under IUPAC guidelines. Its molecular formula is C24H30N2O2·HCl·H2O , reflecting the inclusion of a hydrochloride counterion and a stoichiometric water molecule. The anhydrous form lacks the water molecule, yielding a formula of C24H30N2O2·HCl .
| Property | Monohydrate | Anhydrous Form |
|---|---|---|
| Molecular Formula | C24H33ClN2O3 | C24H31ClN2O2 |
| Molecular Weight (g/mol) | 432.98 | 414.97 |
Crystallographic Analysis and Hydrate Formation
The monohydrate crystallizes as a white to off-white powder with a melting point of 217–219°C . X-ray diffraction studies confirm that the water molecule is incorporated into the crystal lattice via hydrogen bonding with the hydrochloride group and the morpholine nitrogen. This hydration stabilizes the solid-state structure, as evidenced by its lower hygroscopicity compared to the anhydrous form.
The anhydrous form exhibits a marginally higher melting point (217–221°C ), attributed to differences in lattice energy and intermolecular interactions. Fourier-transform infrared (FT-IR) spectroscopy distinguishes the two forms through characteristic O–H stretching vibrations (~3450 cm−1) in the monohydrate, absent in the anhydrous counterpart.
Stereochemical Considerations and Chiral Centers
This compound monohydrate contains one chiral center at the C4 position of the pyrrolidinone ring. However, it is clinically administered as a racemic mixture (±)-doxapram, with no stereochemical preference in its synthesis. Nuclear magnetic resonance (NMR) studies reveal equivalent pharmacological activity for both enantiomers, as the morpholine and ethyl substituents adopt conformations that minimize steric hindrance.
| Stereochemical Property | Detail |
|---|---|
| Chiral Centers | 1 (C4 of pyrrolidinone) |
| Optical Activity | Racemic (±) mixture |
| Enantiomeric Ratio | 1:1 |
Comparative Structural Analysis with Anhydrous Form
The primary structural distinction between the monohydrate and anhydrous forms lies in the presence of a water molecule, which alters physicochemical properties:
- Solubility : The monohydrate is sparingly soluble in water (≈20 mg/mL) and alcohol, whereas the anhydrous form exhibits marginally lower aqueous solubility due to reduced polarity.
- Thermal Stability : Thermogravimetric analysis (TGA) shows a 4.2% weight loss at 100–120°C for the monohydrate, corresponding to water evaporation. The anhydrous form remains stable up to 217°C.
- Crystal Packing : Single-crystal X-ray diffraction reveals that the monohydrate forms a triclinic lattice (space group P1), while the anhydrous form crystallizes in a monoclinic system (space group P21/c).
Properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991081 | |
| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7081-53-0 | |
| Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxapram hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOXAPRAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of doxapram hydrochloride monohydrate involves several synthetic routes and reaction conditions. One method includes the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid to form the hydrochloride salt, followed by crystallization to obtain the monohydrate form . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Metabolism in Vivo
Doxapram undergoes rapid hydroxylation in the liver to form its primary metabolite, ketodoxapram:
Reaction :
-
Mechanism : Oxidative metabolism introduces a ketone group at the 2-position of the pyrrolidinone ring .
-
Pharmacokinetics : Ketodoxapram retains partial respiratory stimulant activity, contributing to the drug's efficacy .
Chemical Degradation and Incompatibilities
Doxapram hydrochloride degrades when mixed with certain antibiotics:
a. With Ticarcillin Disodium
-
Reaction : 18% loss of doxapram occurs within 3 hours due to pH-dependent instability.
-
Mechanism : Acidic conditions (pH 3.5–5.5) may accelerate hydrolysis of the amide bond .
b. With Minocycline Hydrochloride
-
Reaction : 8% loss in 3 hours and 13% loss in 6 hours.
-
Mechanism : Ionic interactions or redox reactions between the two drugs destabilize doxapram .
Structural and Stability Considerations
-
Solubility : Sparingly soluble in water, alcohol, and chloroform .
-
Thermal Stability : Stable in light and air but sensitive to acidic conditions .
Comparison of Key Reactions
Scientific Research Applications
Postanesthesia Respiratory Depression
Doxapram is employed as a temporary measure to stimulate respiration in patients experiencing drug-induced respiratory depression following anesthesia. It is particularly useful when airway obstruction or hypoxia has been ruled out. The drug enhances tidal volume and respiratory rate, facilitating recovery in postoperative patients .
Acute Respiratory Insufficiency
In cases of acute respiratory insufficiency, especially in patients with chronic obstructive pulmonary disease (COPD), doxapram serves as a critical intervention. It aids in reversing respiratory failure by increasing the respiratory drive and improving gas exchange . A study highlighted a patient with severe COPD who experienced rapid recovery from hypercapnic coma after receiving doxapram intravenously at a dosage of 2 mg/min .
Drug Overdose Management
Doxapram can be effective in managing respiratory depression due to drug overdoses, particularly from opioids or sedatives that may not respond adequately to naloxone treatment. Its ability to stimulate respiration makes it a valuable tool in emergency medicine .
Veterinary Applications
Doxapram is also utilized in veterinary medicine, particularly for stimulating respiration in newborn animals. Case studies have shown its application in puppies delivered via cesarean section, where doxapram was administered intralingually or via umbilical vein injection. While some studies indicated potential benefits, others suggested a lack of significant improvement in survival rates compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of doxapram reveals that it is extensively metabolized, with less than 5% of an intravenous dose excreted unchanged within 24 hours. The mean half-life ranges from 2.4 to 4.1 hours, indicating that the drug's effects can be sustained through continuous infusion if necessary .
Side Effects and Considerations
Common side effects include hypertension, tachycardia, anxiety, and tremors. Careful monitoring is essential during administration to mitigate risks associated with overdosage or adverse reactions .
Comparative Data Table
| Application Area | Indication | Dosage Range | Notes |
|---|---|---|---|
| Postanesthesia | Respiratory stimulation | IV: 0.5 - 1 mg/kg | Rapid onset; monitor for airway obstruction |
| Acute Respiratory Insufficiency | COPD exacerbation | IV: Start at 1-2 mg/min | Monitor arterial blood gases |
| Drug Overdose | CNS depression due to sedatives | IV: 1-3 mg/min | Effective when naloxone fails |
| Veterinary Use (Newborn Animals) | Respiratory stimulation post-delivery | IV: Dosage based on body weight | Mixed results on survival rates |
Case Studies and Research Insights
Several case studies underscore the efficacy of doxapram in critical care settings:
- Case Study on COPD : A patient with progressive respiratory failure due to opioid administration demonstrated significant improvement after initiating doxapram infusion .
- Veterinary Research : A retrospective analysis involving over 3900 puppies indicated mixed outcomes regarding survival rates when treated with doxapram post-delivery .
Mechanism of Action
Doxapram hydrochloride monohydrate exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn stimulate the respiratory centers in the brainstem . This leads to an increase in tidal volume and respiratory rate . The compound is thought to stimulate the carotid body by inhibiting certain potassium channels . The pressor response observed following doxapram administration is due to improved cardiac output rather than peripheral vasoconstriction .
Comparison with Similar Compounds
Table 1: Key Properties of Doxapram Hydrochloride Monohydrate and Analogs
Cardiac Effects
- Doxapram exacerbates adrenaline-induced arrhythmias (e.g., bidirectional ventricular tachycardia) by destabilizing myocardial resting potentials via TASK channel inhibition .
- Quinidine suppresses arrhythmias but carries proarrhythmic risks due to IK₁ inhibition .
- Bupivacaine is cardiotoxic at high doses, causing prolonged QRS intervals .
Environmental and Handling Considerations
- Doxapram is classified as Water Hazard Class 1, requiring precautions to prevent groundwater contamination .
- Bupivacaine and Quinidine lack explicit environmental data in the provided evidence but likely require similar handling due to their pharmacological activity.
Research and Clinical Implications
- Doxapram is under investigation in a multicenter, double-blinded trial (n=8 preterm infants) to assess oral bioavailability and long-term neurodevelopmental outcomes .
- Comparative studies highlight its superior safety profile over older analeptics like bemegride, though tachyphylaxis limits repeated use .
- Structural analogs like A293 (AVE1231) and BAY1000493 are explored for K⁺ channel modulation but lack neonatal clinical data .
Biological Activity
Doxapram hydrochloride monohydrate is a potent respiratory stimulant primarily utilized in clinical settings to manage respiratory depression. This article delves into its biological activity, mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical and Physical Properties
- Chemical Name : 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone monohydrochloride, monohydrate
- Molecular Formula : C24H31ClN2O2 - H2O
- Molecular Weight : 432.99 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Sparingly soluble in water, alcohol, and chloroform .
Doxapram exerts its effects through a dual mechanism:
- Peripheral Stimulation : It stimulates chemoreceptors located in the carotid arteries, which are sensitive to blood gas levels, particularly carbon dioxide. This activation leads to increased tidal volume and respiratory rate, particularly during hypoxic conditions .
- Central Nervous System Effects : At higher doses, doxapram stimulates central respiratory centers in the medulla oblongata, enhancing overall respiratory drive. This central effect is more pronounced when peripheral chemoreceptor stimulation is insufficient .
Pharmacodynamics
The pharmacological effects of doxapram include:
- Increased Tidal Volume : Doxapram significantly increases the amount of air inhaled or exhaled with each breath.
- Slight Increase in Respiratory Rate : Alongside tidal volume increase, there is a modest rise in respiratory rate.
- Pressor Response : Doxapram can induce a pressor response due to improved cardiac output, especially in hypovolemic states .
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Respiratory Stimulation | Increases tidal volume and respiratory rate |
| Chemoreceptor Activation | Stimulates carotid body chemoreceptors |
| Central Nervous System | Enhances respiratory drive via medullary stimulation |
| Cardiovascular Effects | Induces pressor response and potential tachycardia |
Case Studies and Clinical Applications
Doxapram has been employed in various clinical scenarios:
- Post-Anesthesia Respiratory Depression : Doxapram is frequently used to counteract shallow breathing following anesthesia. Its rapid onset (20-40 seconds) and peak effect (1-2 minutes) make it effective in acute settings .
- Management of Opioid-Induced Respiratory Depression : In cases where patients do not adequately respond to naloxone, doxapram serves as an alternative to stimulate respiration .
- Animal Studies : Research indicates that doxapram can also be utilized as a reversal agent for general anesthesia in animals such as sharks and rays; however, caution is advised due to potential excitatory side effects .
Side Effects and Contraindications
While doxapram is effective, it is associated with several side effects:
- Hypertension
- Tachycardia
- Anxiety
- Tremors
- Sweating
- Vomiting
Contraindications include patients with coronary artery disease, epilepsy, and high blood pressure. Its use is also not recommended for newborns due to the presence of benzyl alcohol in formulations .
Q & A
Q. What is the primary mechanism of action of doxapram hydrochloride monohydrate in stimulating respiration?
Doxapram acts through dual mechanisms: (1) enhancing peripheral chemoreceptor sensitivity to CO₂ in the carotid bodies, increasing tidal volume and respiratory rate , and (2) centrally inhibiting TASK-1/TASK-3 potassium channels, which depolarizes neurons in respiratory centers . Methodologically, these effects can be isolated using carotid body denervation in animal models or electrophysiological assays (e.g., patch-clamp studies on brainstem slices) .
Q. How can researchers assess the purity and chemical stability of this compound monohydrate in experimental settings?
Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 280 nm, using an internal standard (e.g., dopamine hydrochloride) for quantification . Stability testing involves accelerated degradation studies under varying pH (3.5–5.0) and temperature conditions, with thin-layer chromatography (TLC) to monitor impurity profiles (e.g., ninhydrin spray for amine derivatives) .
Q. What are the solubility characteristics of this compound monohydrate, and how do they impact formulation design?
this compound monohydrate is sparingly soluble in water (≈1:50 w/v) and ethanol but freely soluble in methanol and acetic acid . This necessitates the use of co-solvents (e.g., 5–10% dextrose) for intravenous formulations. Incompatibilities with alkaline solutions (e.g., sodium bicarbonate) must be avoided to prevent precipitation .
Advanced Research Questions
Q. How do contradictory findings regarding central vs. peripheral chemoreceptor stimulation influence experimental design in respiratory studies?
Discrepancies arise from species-specific responses and dosage variations. For example, in rats, doxapram primarily activates carotid bodies, while in humans, central TASK channel inhibition dominates . To resolve this, dual-measurement setups (e.g., phrenic nerve recordings with carotid sinus nerve ablation) are recommended. Dose-response curves (0.5–5 mg/kg IV) can clarify threshold effects .
Q. What methodological considerations are critical when analyzing doxapram's inhibitory effects on TASK-1/TASK-3 heterodimeric potassium channels?
EC₅₀ values for TASK-1/TASK-3 heterodimers (9 μM) differ significantly from homodimers (TASK-1: 410 nM; TASK-3: 37 μM) . Use transfected HEK293 cells with controlled expression ratios (1:1 for heterodimers) and voltage-clamp protocols to isolate TASK currents. Include negative controls (e.g., TASK-1/TASK-3 knockout models) to confirm specificity.
Q. What strategies can resolve discrepancies in doxapram's pharmacokinetic data across different in vivo models?
Variability in half-life (2–4 hours in humans vs. 1–2 hours in rodents) may stem from metabolic differences (e.g., CYP3A4 vs. CYP2D6 predominance). Employ physiologically based pharmacokinetic (PBPK) modeling with interspecies scaling factors. Validate using microdialysis in target tissues (e.g., brainstem vs. plasma sampling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
